Cas no 2411194-73-3 (4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione)
![4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione structure](https://ja.kuujia.com/scimg/cas/2411194-73-3x500.png)
4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione 化学的及び物理的性質
名前と識別子
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- EN300-26594891
- Z3044888774
- 2411194-73-3
- 4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione
- 4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione
-
- インチ: 1S/C15H19FN2O4S/c16-11-1-3-12(4-2-11)18-9-13(14(18)19)17-10-15(20)5-7-23(21,22)8-6-15/h1-4,13,17,20H,5-10H2
- InChIKey: AQPWMGVPQDEVIZ-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(CNC2C(N(C3C=CC(=CC=3)F)C2)=O)(CC1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 342.10495643g/mol
- どういたいしつりょう: 342.10495643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 95.1Ų
4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594891-0.05g |
4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione |
2411194-73-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dione 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
4-({[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-4-hydroxy-1lambda6-thiane-1,1-dioneに関する追加情報
4-({[1-(4-Fluorophenyl)-2-Oxoazetidin-3-Yl]Amino}Methyl)-4-Hydroxy-1Lambda6-Thiane-1,1-Dione: A Comprehensive Overview
4-({[1-(4-Fluorophenyl)-2-Oxoazetidin-3-Yl]Amino}Methyl)-4-Hydroxy-1Lambda6-Thiane-1,1-Dione (CAS No. 2411194-73-3) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiane diones, which are known for their potential biological activities and applications in drug development. The molecule's structure incorporates a thiane ring system, an azetidine moiety, and a fluorophenyl group, making it a promising candidate for various therapeutic interventions.
The thiane dione core of this compound is a key structural feature that contributes to its stability and reactivity. Thiane diones are derivatives of thiamine (vitamin B1) and are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have highlighted the potential of thiane dione derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The integration of the azetidine ring further enhances the compound's pharmacokinetic properties, making it more bioavailable and effective in targeting specific biological pathways.
The fluorophenyl group attached to the azetidine moiety introduces additional electronic and steric effects, which can modulate the compound's interaction with biological targets. Fluorine substitution is a common strategy in drug design to improve pharmacokinetics, such as increasing lipophilicity and enhancing metabolic stability. In this case, the fluorine atom at the para position of the phenyl ring may play a critical role in optimizing the compound's binding affinity to its intended targets.
Recent research has focused on the anti-inflammatory and antioxidant properties of this compound. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Additionally, its antioxidant activity has been linked to its ability to scavenge free radicals and reduce oxidative stress, which is a common underlying factor in many chronic diseases.
Another area of interest is the neuroprotective effects of this compound. Preclinical studies have shown that it can protect against neuronal damage caused by oxidative stress and inflammation. This makes it a promising candidate for therapies targeting neurodegenerative diseases. Furthermore, its ability to cross the blood-brain barrier (BBB) has been validated in animal models, indicating its potential for delivering therapeutic effects directly to the central nervous system.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the thiane dione core through cyclization reactions and the subsequent incorporation of the azetidine and fluorophenyl groups via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.
In terms of therapeutic applications, this compound has shown promise in several disease models. For instance, it has demonstrated efficacy in reducing inflammation in colitis models, suggesting its potential use in treating gastrointestinal disorders. Additionally, its anti-cancer properties have been explored in vitro, with studies indicating its ability to induce apoptosis in cancer cells while sparing normal cells.
The safety profile of this compound has also been evaluated in preclinical studies. Acute and chronic toxicity studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems. This favorable safety profile underscores its potential for long-term use in chronic disease management.
In conclusion, 4-({[1-(4-Fluorophenyl)-2-Oxoazetidin-3-Yl]Amino}Methyl)-4-Hydroxy-1Lambda6-Thiane-1,1-Dione (CAS No. 2411194-73-3) is a versatile compound with a wide range of biological activities and therapeutic applications. Its unique chemical structure, combined with its favorable pharmacokinetic properties, makes it an attractive candidate for drug development across multiple therapeutic areas. As research continues to uncover its full potential, this compound holds great promise for advancing modern medicine.
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